molecular formula C23H22Cl2N2O3S B12386683 Imp2-IN-3

Imp2-IN-3

Cat. No.: B12386683
M. Wt: 477.4 g/mol
InChI Key: XPIUIWJKEDLORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imp2-IN-3 is a compound that targets the insulin-like growth factor 2 messenger ribonucleic acid binding protein 2. This protein is part of a highly conserved family of ribonucleic acid binding proteins that regulate the localization, stability, and translation of messenger ribonucleic acid. This compound has shown potential in various scientific research applications, particularly in the fields of cancer and metabolic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imp2-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product. Common techniques used in the synthesis include organic reactions such as nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Imp2-IN-3 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.

Scientific Research Applications

Imp2-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the function of insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 in various chemical reactions.

    Biology: this compound is used to investigate the role of insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 in cellular processes such as cell proliferation, migration, and invasion.

    Medicine: Potential therapeutic applications in cancer treatment, as it can inhibit the function of insulin-like growth factor 2 messenger ribonucleic acid binding protein 2, which is implicated in tumorigenesis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting insulin-like growth factor 2 messenger ribonucleic acid binding protein 2.

Mechanism of Action

Imp2-IN-3 exerts its effects by binding to the insulin-like growth factor 2 messenger ribonucleic acid binding protein 2, thereby inhibiting its function. This inhibition disrupts the regulation of messenger ribonucleic acid localization, stability, and translation, leading to altered cellular processes. The molecular targets and pathways involved include the insulin-like growth factor 2 signaling pathway, which plays a critical role in cell growth, metabolism, and tumorigenesis.

Comparison with Similar Compounds

Similar Compounds

    Imp1-IN-1: Targets insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 and has similar applications in cancer research.

    Imp3-IN-2: Inhibits insulin-like growth factor 2 messenger ribonucleic acid binding protein 3 and is used in studies related to metabolic disorders.

Uniqueness

Imp2-IN-3 is unique in its specificity for insulin-like growth factor 2 messenger ribonucleic acid binding protein 2, making it a valuable tool for studying the distinct functions of this protein. Its ability to selectively inhibit insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 provides insights into the role of this protein in various diseases and offers potential therapeutic applications.

Properties

Molecular Formula

C23H22Cl2N2O3S

Molecular Weight

477.4 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-3-[[2-phenylethyl(propyl)carbamoyl]amino]thiophene-2-carboxylic acid

InChI

InChI=1S/C23H22Cl2N2O3S/c1-2-11-27(12-10-15-6-4-3-5-7-15)23(30)26-19-14-20(31-21(19)22(28)29)16-8-9-17(24)18(25)13-16/h3-9,13-14H,2,10-12H2,1H3,(H,26,30)(H,28,29)

InChI Key

XPIUIWJKEDLORV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC1=CC=CC=C1)C(=O)NC2=C(SC(=C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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